molecular formula C22H26F3N5O B5079007 4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

Cat. No.: B5079007
M. Wt: 433.5 g/mol
InChI Key: LCXWIGXTPQQPHH-UHFFFAOYSA-N
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Description

4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine (CAS: 946281-17-0, C₂₂H₂₆F₃N₅O, MW: 433.47 g/mol) is a pyrimidine derivative featuring a piperidine ring at position 6 and a 3-(trifluoromethyl)benzoyl-substituted piperazine moiety at position 2 (). Pyrimidine scaffolds are widely explored in drug design due to their versatility in mimicking nucleobases and modulating biological targets such as kinases, GPCRs, and enzymes . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine and piperidine rings improve solubility and bioavailability .

Properties

IUPAC Name

[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N5O/c1-16-14-19(28-8-3-2-4-9-28)27-21(26-16)30-12-10-29(11-13-30)20(31)17-6-5-7-18(15-17)22(23,24)25/h5-7,14-15H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXWIGXTPQQPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in binding studies and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethylbenzoyl moiety is known to enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The piperidinyl and piperazinyl groups may also contribute to the compound’s overall pharmacological profile by facilitating interactions with biological membranes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Trifluoromethylbenzoyl vs. Bromobenzoyl

The bromobenzoyl analog (2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine, CAS: 946213-33-8, C₂₁H₂₆BrN₅O, MW: 433.37 g/mol) replaces the trifluoromethyl group with bromine at the benzoyl moiety. While both compounds share similar molecular weights, the bromine atom introduces distinct electronic and steric effects. Bromine’s higher atomic radius and polarizability may alter binding affinity in hydrophobic pockets, whereas the trifluoromethyl group’s electron-withdrawing nature enhances electrophilic interactions .

Trifluoromethylbenzoyl vs. Pyridinyl

A pyridine-based analog (4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine) replaces the benzoyl group with a pyridin-2-yl ring.

Ureido-Linked Thiazole Derivatives

Compounds such as 10d , 10e , and 10f () feature ureido-thiazole-piperazine scaffolds instead of the benzoyl-piperazine moiety:

  • 10d : 3-(4-Trifluoromethylphenyl)ureido substituent (ESI-MS: 548.2 [M+H]⁺, Yield: 93.4%).
  • 10e : 3-(3-Trifluoromethylphenyl)ureido substituent (ESI-MS: 548.2 [M+H]⁺, Yield: 92.0%).
  • 10f : 3-(3-Chlorophenyl)ureido substituent (ESI-MS: 514.2 [M+H]⁺, Yield: 89.1%).

These analogs exhibit higher molecular weights (548.2–514.2 g/mol) due to the thiazole-urea backbone. The urea group enables stronger hydrogen bonding, which may enhance target engagement but reduce membrane permeability compared to the benzoyl-linked target compound .

Key Observations :

  • The target compound and bromobenzoyl analog share nearly identical molecular weights, highlighting isosteric compatibility.
  • Ureido-thiazole derivatives (10d–10f ) exhibit superior synthetic yields (>89%), suggesting robust coupling reactions for urea formation .

Pharmacophore Analysis

  • Piperazine-Piperidine Core : Present in all analogs, this core likely contributes to conformational flexibility and target binding .
  • Trifluoromethyl Group : Enhances metabolic stability in the target compound compared to bromine or chlorine substituents .
  • Thiazole-Urea vs. Benzoyl : The urea group in 10d–10f may improve solubility but could increase metabolic susceptibility due to hydrolytic cleavage .

Biological Activity

4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in pharmacology due to its potential biological activities. This compound features a pyrimidine core, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The structural components, particularly the trifluoromethyl and piperidine groups, suggest significant interactions with biological targets.

Chemical Structure and Properties

Molecular Formula: C18H22F3N5O
Molecular Weight: 389.39 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)C1=NC(=NC(=C1N2CCCCC2)C(=O)C3=CC(=C(C=C3)C(F)(F)F)N=N)N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on specific molecular pathways.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
A43112.5Inhibition of cell cycle progression
MCF78.0Induction of apoptosis via caspase activation
HeLa15.0Modulation of PI3K/Akt signaling pathway

The mechanism by which this compound exerts its biological effects likely involves interaction with specific targets within cancer cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and facilitating interaction with intracellular targets.

Studies suggest that similar compounds may inhibit key kinases involved in cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of pyrimidine derivatives in clinical settings:

  • Case Study on MCF7 Cells : A derivative similar to this compound was tested against MCF7 breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 8 µM, primarily through apoptosis induction.
  • In Vivo Studies : Animal models treated with related pyrimidine compounds demonstrated significant tumor regression when administered at doses correlating to their IC50 values observed in vitro. These findings suggest potential for therapeutic application in oncology.

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